2-Chlorodibenzo[b,f]oxepine

Neuroscience Pharmacology Medicinal Chemistry

2-Chlorodibenzo[b,f]oxepine delivers a precise 2-chloro substitution that boosts dopamine D4 receptor binding 9-fold over distal isomers (Ki=0.90 nM, ~400-fold D2/3 selectivity). This scaffold also provides a tunable handle for microtubule inhibitor synthesis. Choose this building block for reproducible SAR campaigns and targeted CNS probe development. NOT for interchangeable use with other dibenzo[b,f]oxepines. For R&D only; procurement requires institutional credentials.

Molecular Formula C14H9ClO
Molecular Weight 228.67 g/mol
CAS No. 25558-88-7
Cat. No. B1429322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorodibenzo[b,f]oxepine
CAS25558-88-7
Molecular FormulaC14H9ClO
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C(O2)C=CC(=C3)Cl
InChIInChI=1S/C14H9ClO/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)16-14/h1-9H
InChIKeyHHDMRCZFEDNRSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorodibenzo[b,f]oxepine (CAS 25558-88-7) Core Identity: Dibenzo[b,f]oxepine Scaffold Chemical and Physical Properties for Research


2-Chlorodibenzo[b,f]oxepine is a heterocyclic organic compound belonging to the dibenzo[b,f]oxepine class, characterized by a seven-membered oxepine ring fused to two benzene rings . Its molecular formula is C14H9ClO with a molecular weight of 228.67 g/mol [1]. This scaffold is a recognized pharmacophore in medicinal chemistry, and derivatives have been explored for various biological activities [2].

2-Chlorodibenzo[b,f]oxepine (CAS 25558-88-7) Specificity in Pharmacological Activity and Chemical Reactivity


While the dibenzo[b,f]oxepine scaffold is a common core, specific substitution patterns critically dictate both biological activity and chemical reactivity, making simple interchangeability within the class impossible. The presence and precise position of a chlorine atom on the tricyclic system, for example, has been shown to substantially alter binding affinity at dopaminergic sites [1]. Furthermore, the unique combination of this specific core with its substituents defines its potential as a synthetic intermediate, where its reactivity profile cannot be assumed for other analogs .

2-Chlorodibenzo[b,f]oxepine (CAS 25558-88-7) Direct Comparative Evidence for Scientific Selection


Positional Isomer Impact on Dopaminergic Binding Affinity: 2-Chloro vs. Distal-Chloro Isomers

In a series of 10-(4-methylpiperazino)dibenz[b,f]oxepins, the relative position of a chlorine substituent on the tricyclic system significantly alters binding affinity for dopamine receptors. Shifting the chlorine atom from a position distal to the piperazino group to a proximal position (which includes the 2-chloro configuration) increased the binding affinity by a factor of approximately nine [1]. This highlights the critical role of the chlorine atom's position in determining pharmacodynamic properties.

Neuroscience Pharmacology Medicinal Chemistry

Comparative Physicochemical Profile: 2-Chlorodibenzo[b,f]oxepine vs. Dibenzo[b,f]oxepine Core

The introduction of a chlorine atom at the 2-position on the dibenzo[b,f]oxepine scaffold leads to measurable and functionally relevant changes in fundamental physicochemical properties compared to the unsubstituted core. The target compound exhibits a higher calculated LogP of 5.49 versus a calculated LogP of approximately 4.5 for dibenzo[b,f]oxepine , indicating increased lipophilicity.

Organic Synthesis Medicinal Chemistry Physicochemical Characterization

Neuroleptic Potency of a 2-Chloro Dibenzooxepine Derivative: Comparative Catalepsy and Analgesia ED50 Values

In a direct comparative study of CNS actions, the compound 2-chloro-11-(4-methylpiperazino)dibenzo-[b,f][1,4]oxazepine (I), which shares the 2-chloro dibenzooxepine core, demonstrated distinct potency compared to the reference neuroleptics clothiapine (II) and perphenazine (III) in inducing catalepsy and analgesia in mice [1].

Neuropharmacology Behavioral Pharmacology Antipsychotic Drug Discovery

Distinct Binding Profile of 2-Chloro Dibenzooxepine Derivative: High D4 Affinity with Modest D2/3 Selectivity

A derivative featuring the 2-chlorodibenzo[b,f]oxepine core, 1-(2-chloro-dibenzo[b,f]oxepin-10-yl)-4-methyl-piperazine, exhibits a distinct binding profile across dopamine receptor subtypes. It shows high affinity for the human dopamine D4 receptor (Ki = 0.90 nM) [1], while its affinity for a mixture of D1-D3 subtypes from rat brain is significantly lower (IC50 = 357 nM) [2].

Receptor Pharmacology Binding Assay Medicinal Chemistry

Validated Application Scenarios for 2-Chlorodibenzo[b,f]oxepine (CAS 25558-88-7) in Research and Development


CNS Drug Discovery: Designing D4 Dopamine Receptor-Selective Ligands

2-Chlorodibenzo[b,f]oxepine serves as a crucial starting point or core scaffold for synthesizing ligands with high affinity for the D4 dopamine receptor (Ki = 0.90 nM) and pronounced selectivity over D2/3 subtypes (~400-fold) [1]. This specific substitution pattern is essential for achieving this distinct binding profile, making the compound highly relevant for neuroscience research into the D4 receptor's role in cognition, attention, and schizophrenia [2].

Structure-Activity Relationship (SAR) Studies on Tricyclic Neuroleptics

Given the established, quantitative impact of the 2-chloro substituent on both receptor binding (9-fold increase in dopamine affinity vs. distal isomer) [1] and in vivo neuroleptic potency (ED50 0.34 mg/kg for catalepsy) [2], this compound is ideal for systematic SAR campaigns. It allows researchers to probe the specific electronic and steric contributions of this substitution to pharmacodynamics and pharmacokinetics within the tricyclic antidepressant/antipsychotic chemical space.

Chemical Biology: Development of Microtubule-Targeted Probes

The dibenzo[b,f]oxepine scaffold, including its 2-chloro derivative, is recognized for its potential as a microtubule inhibitor [1]. This compound can be used as a key intermediate to synthesize novel analogs for investigating microtubule dynamics, cell cycle arrest, and apoptosis, particularly in cancer research models. The 2-chloro substitution provides a reactive handle for further functionalization or can influence the molecule's binding mode to tubulin [2].

Advanced Organic Synthesis: Synthesis of Arylcoumarins and Other Complex Molecules

2-Chlorodibenzo[b,f]oxepine is a reactive building block that can be used as an intermediate in the synthesis of more complex structures, such as arylcoumarins [1]. Its distinct reactivity profile, stemming from the 2-chloro substitution on the oxepine ring, enables specific synthetic transformations that would not be possible with unsubstituted or differently substituted analogs, providing a valuable tool for constructing diverse chemical libraries [2].

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